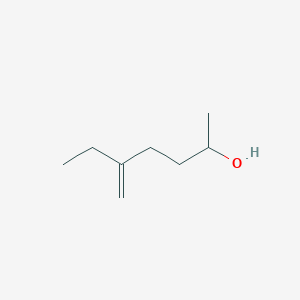5-Methylene-2-heptanol
CAS No.:
Cat. No.: VC13981707
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16O |
|---|---|
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 5-methylideneheptan-2-ol |
| Standard InChI | InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h8-9H,2,4-6H2,1,3H3 |
| Standard InChI Key | ITWRBHNGSYHSHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=C)CCC(C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Methyl-2-heptanol belongs to the aliphatic alcohol family, featuring a seven-carbon chain (heptanol) with a hydroxyl group (-OH) at the second position and a methyl (-CH₃) branch at the fifth carbon. This structure confers chirality, yielding enantiomers that may exhibit divergent biological interactions. The compound’s IUPAC name, 5-methylheptan-2-ol, reflects this substitution pattern.
Spectroscopic Identification
Key spectral data include:
-
Infrared (IR): A broad O-H stretch near 3300 cm⁻¹ and C-O vibrations at 1050–1150 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: δ 1.20–1.50 (m, methylene and methyl protons), δ 3.60 (t, J = 6.5 Hz, -OH adjacent CH₂).
-
¹³C NMR: δ 70.2 (C-OH), δ 22.5 (methyl branch).
-
Physicochemical Properties
Thermodynamic and Physical Parameters
Data collated from supplier specifications and experimental measurements reveal the following properties :
| Property | Value |
|---|---|
| Boiling Point | 172°C at 1 atm |
| Melting Point | -120°C |
| Density (20°C) | 0.83 g/cm³ |
| Refractive Index (20°C) | 1.425–1.428 |
| Flash Point | 38°C (closed cup) |
| Vapor Pressure | Not reported |
| Solubility in Water | Low (estimated <1 g/L) |
| LogP (octanol-water) | 2.565 (estimated) |
The low water solubility and moderate hydrophobicity (LogP ≈ 2.56) suggest preferential partitioning into lipid-rich environments, a trait with implications for biological uptake and environmental fate .
Reactivity Profile
As a secondary alcohol, 5-methyl-2-heptanol undergoes characteristic reactions:
-
Oxidation: Catalyzed by agents like pyridinium chlorochromate (PCC), it forms 5-methyl-2-heptanone.
-
Esterification: Reacts with carboxylic acids or acyl chlorides to yield esters, useful in fragrance formulations .
-
Dehydration: Under acidic conditions, forms alkenes via β-elimination, though this pathway is less favored due to steric hindrance from the methyl branch.
Applications and Functional Uses
Solvent and Intermediate
The compound’s balance of polarity and hydrophobicity makes it suitable for:
-
Co-solvent: Enhancing solubility of nonpolar organics in coatings and adhesives .
-
Ester Synthesis: Precursor to volatile esters (e.g., 5-methyl-2-heptyl acetate) in perfumery .
Research Applications
-
Metabolic Studies: Identified as a metabolite of 3-methylheptane in rodent models, informing hydrocarbon biodegradation pathways .
-
Enzyme Substrate: Probes alcohol dehydrogenase specificity toward branched substrates .
Biological and Toxicological Considerations
Acute Toxicity
-
Skin/Eye Irritation: Classified under GHS Category 2 (H315/H319), causing irritation upon prolonged contact .
-
Oral Toxicity: No data available; structurally similar alcohols exhibit LD₅₀ values >2000 mg/kg in rats.
Environmental Fate
-
Persistence: As a semivolatile organic compound (SVOC), atmospheric half-life is estimated at 1–10 days via OH radical oxidation .
-
Bioaccumulation: Moderate LogP suggests limited biomagnification in aquatic food webs .
| Parameter | GHS Classification |
|---|---|
| Flammability | Category 3 (H226) |
| Acute Toxicity | Not classified |
| Skin Corrosion/Irritation | Category 2 (H315) |
| Eye Damage/Irritation | Category 2A (H319) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume